molecular formula C6H3Cl2NO4S B017358 2-Chloro-5-nitrobenzenesulfonyl chloride CAS No. 4533-95-3

2-Chloro-5-nitrobenzenesulfonyl chloride

Cat. No. B017358
CAS RN: 4533-95-3
M. Wt: 256.06 g/mol
InChI Key: COZWQPZDKVIVFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride involves chlorosulfonation reactions. For example, a green synthesis method for a similar compound, 3-Nitrobenzenesulfonyl chloride, has been developed to reduce waste and improve yield, highlighting the importance of environmentally friendly synthesis methods (Chen Zhong-xiu, 2009).

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-nitrobenzenesulfonyl chloride and similar compounds can be characterized by X-ray crystallography and other spectroscopic methods. The arrangement of atoms within the molecule greatly influences its reactivity and the type of reactions it can undergo.

Chemical Reactions and Properties

2-Chloro-5-nitrobenzenesulfonyl chloride participates in various chemical reactions, including S(N)2 reactions in specific solvents, demonstrating its reactivity and utility as an intermediate (Seigo Hayaki et al., 2010). Its ability to form hydrogen-bonded framework structures also indicates its potential in forming complex molecular architectures (T. Vasconcelos et al., 2006).

Scientific Research Applications

  • Oxidative Processes : Kim, Kim, and Lee (1989) reported that 2-Nitrobenzene peroxysulfonyl radical, formed from its chloride, effectively oxidizes benzylic methylene compounds to ketones under mild conditions. This process highlights the utility of the compound in oxidative organic transformations (Kim, Kim, & Lee, 1989).

  • Synthesis of Specific Compounds : Du et al. (2005) developed a novel synthesis route for 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, providing a cost-effective alternative for producing this compound (Du et al., 2005).

  • Analytical Applications : Higashi et al. (2006) utilized 4-nitrobenzenesulfonyl chloride in LC-MS for the accurate quantification of estrogens in biological fluids, aiding in the diagnosis of fetoplacental function in pregnant women (Higashi et al., 2006).

  • Pharmaceutical Applications : In another study, Kim and Kim (1998) demonstrated the use of a 2-nitrobenzenesulfonyl peroxy radical intermediate for the oxidative decarboxylation of arylacetic acids, a strategy relevant for preparing compounds for pharmaceutical use (Kim & Kim, 1998).

  • Environmental Impact Studies : Yuan et al. (2011) explored the effects of chloride ion concentration on the degradation of Acid Orange 7, indicating the potential formation of chlorinated aromatic compounds in certain environmental conditions (Yuan et al., 2011).

  • Drug Synthesis Intermediates : Li, Xu, and Zhang (2012) identified the compound as a promising intermediate for the synthesis of Clopidrogel, an antiplatelet drug (Li, Xu, & Zhang, 2012).

  • Biodegradation and Biofuel Production : Katsivela et al. (1999) studied a bacterial strain that efficiently degrades 1-chloro-4-nitrobenzene, offering potential applications in biofuel production (Katsivela et al., 1999).

Safety And Hazards

2-Chloro-5-nitrobenzenesulfonyl chloride is considered hazardous . It can cause severe skin burns and eye damage . It is also harmful if swallowed . The compound is harmful to aquatic life .

properties

IUPAC Name

2-chloro-5-nitrobenzenesulfonyl chloride
Source PubChem
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InChI

InChI=1S/C6H3Cl2NO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZWQPZDKVIVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063510
Record name Benzenesulfonyl chloride, 2-chloro-5-nitro-
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Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chloro-5-nitrobenzenesulfonyl chloride

CAS RN

4533-95-3
Record name 2-Chloro-5-nitrobenzenesulfonyl chloride
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Record name 2-Chloro-5-nitrobenzenesulfonyl chloride
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Record name 2-chloro-5-nitrobenzenesulphonyl chloride
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Synthesis routes and methods I

Procedure details

To a mixture of 104 g of commercially available sodium 2-chloro-5-nitrobenzenesulfonate, 200 ml of acetonitrile and 200 ml of sulfolane stirred at 25° C., was added 153 ml of phosphorus oxychloride over a period of 30 minutes. The temperature was not allowed to exceed 40° C. After completion of the addition, the reaction mixture was heated to 70° C. for 1.5 hours. On cooling to 0° C., the reaction mixture was poured over ice. The resulting solid product was washed with cold water, filtered and air-dried to give 77.6 g of the title compound with a melting point of 87°-89° C.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

321 ml. (4.7 moles) of chlorosulfonic acid and 79 g. (0.5 moles) of 4-chloro-nitrobenzene are stirred at 130° C. for 6 hours. The reaction mixture is then cooled to a temperature below 10° C. and is poured onto 750 ml. of icy water. The mixture is filtered at room temperature and the substance collected on the filter is washed solid-free with about 2 litres of water. The crude 2-chloro-5-nitrobenzene sulfonyl chloride obtained is subjected to the subsequent reaction steps without purification. 118 g. (0.935 moles) of anhydrous sodium sulfite and 20 g. of sodium bicarbonate are dissolved in 250 ml. of water, and to the solution obtained a mixture of the crude 2-chloro-5-nitrobenzene sulfonyl chloride and 20 g. of sodium bicarbonate is added at a temperature of 23° to 25° C., in one hour. The reaction mixture is stirred for two hours at a temperature of 23° to 25° C., and, after the addition of 200 ml. of toluene, for further 15 minutes. The mixture is stirred at 25° C. and the substance filtered off is washed with 100 ml. of toluene. The sodium 2-chloro-5-nitrobenzene sulfinate obtained is dissolved in 400 ml. of water at 40° C., and the solution is admixed with 200 ml. of toluene. The insoluble part is filtered off and the toluene phase is separated from the filtrate. The aqueous phase is cooled to 10° C., acidified with 100 ml. of concentrated aqueous hydrochloric acid solution and the precipitated crystals are stirred, filtered off at 10° C. and dried. 61 g. of 2-chloro-5-nitrobenzene sulfinic acid are obtained. Yield: 55% of theoretical related to 4-chloro-nitrobenzene.
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Synthesis routes and methods IV

Procedure details

2--Chloro-5-nitro benzene sulphonic acid (484 parts) was charged to a flask then quickly added thionyl chloride (1190 parts) and dimethyl formamide (12 parts). The resultant slurry was heated to 60° C. and stirred at 60°-65° C. for a total of 5 hours. The mixture was cooled to room temperature then poured onto ice/water. The precipitated solid was filtered off and washed with cold water before drying in vac oven to yield the product 2-chloro-5-nitro benzene sulphonylchloride (395 parts).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
A Goldfarb - Journal of the American Chemical Society, 1943 - ACS Publications
… 2-Chloro-5-nitrobenzenesulfonyl Chloride.1 One mole of f>-nitrochlorobenzene and 5 moles of chlorosulfonic acid were heated for twelve hours at 120-130. The reaction mixture was …
Number of citations: 11 pubs.acs.org
M Artico, R Silvestri, S Massa, AG Loi… - Journal of Medicinal …, 1996 - ACS Publications
… chloride (Fluka), 2-chlorobenzenesulfonyl chloride, 40 2-fluorobenzenesulfonyl chloride, 41 4-chloro-2-nitrobenzenesulfonyl chloride, 40 2-chloro-5-nitrobenzenesulfonyl chloride, 38 5-…
Number of citations: 149 pubs.acs.org
PV Rysselberghe, JM McGee - Journal of the American Chemical …, 1943 - ACS Publications
… 2-Chloro-5-nitrobenzenesulfonyl Chloride.1 One mole of f>-nitrochlorobenzene and 5 moles of chlorosulfonic acid were heated for twelve hours at 120-130. The reaction mixture was …
Number of citations: 5 pubs.acs.org
J Hanson, JM Dogné, J Ghiotto, AL Moray… - Journal of medicinal …, 2007 - ACS Publications
… medium, and the resulting diazonium salt solution was mixed with a solution of sulfur dioxide in acetic acid in the presence of Cu(I) to generate 2-chloro-5-nitrobenzenesulfonyl chloride (…
Number of citations: 18 pubs.acs.org
X Hua, S Zhou, M Chen, D Zhang, M Liu, J Liu… - Chemical Research in …, 2016 - Springer
… 2-Chloro-5-nitrobenzenesulfonyl chloride IV was prepared through diazotization of material 2-chloro-5-nitrobenzenamine III[23], and then converted to 2-chloro-5-nitrobenzenesulfona…
Number of citations: 3 link.springer.com
S Zhou, LT Zhao, FF Meng, XW Hua… - Pest Management …, 2022 - Wiley Online Library
… The filter cake was filtered to obtain a white solid 2-chloro-5-nitrobenzenesulfonyl chloride (2… 2-chloro-5-nitrobenzenesulfonyl chloride (2) was dissolved in tetrahydrofuran (THF), and 4 …
Number of citations: 1 onlinelibrary.wiley.com
Y Imai, H Koga - … of Polymer Science: Polymer Chemistry Edition, 1973 - Wiley Online Library
… 2-Chloro-5-nitrobenzenesulfonyl chloride was synthesized by the modified method described by Bosshard et aL9 in 90% yield from the sulfonic acid salt and thionyl chloride in the …
Number of citations: 4 onlinelibrary.wiley.com
AD Cat, RV Poucke - The Journal of Organic Chemistry, 1963 - ACS Publications
Aminobenzenesulfonyl fluorides have been synthesized by deacylation of acetylaminobenzenesulfonyl fluorides or by catalytic hydrogenation of nitrobenzenesulfonyl fluorides …
Number of citations: 2 pubs.acs.org
J Hanson, D Reynaud, N Qiao, P Devel… - Journal of medicinal …, 2006 - ACS Publications
… , and the resulting solution of diazonium salt was mixed with a solution of sulfur dioxide in acetic acid in the presence of Cu(I) to generate 2-chloro-5-nitrobenzenesulfonyl chloride (4) …
Number of citations: 17 pubs.acs.org
JP English, JH Clark, RG Shepherd… - Journal of the …, 1946 - ACS Publications
Material present in the kidneys of rats fed 2-sulfanilamidoquinoxaline was identified by syn-thesis as 3-hydroxy-2-sulfanilamidoquinoxaline. Efforts to synthesize this compound also led …
Number of citations: 44 pubs.acs.org

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